molecular formula C14H10INO3 B187731 N-(1,3-benzodioxol-5-yl)-3-iodobenzamide CAS No. 6183-79-5

N-(1,3-benzodioxol-5-yl)-3-iodobenzamide

Cat. No.: B187731
CAS No.: 6183-79-5
M. Wt: 367.14 g/mol
InChI Key: LSCORVWVQJOTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-yl)-3-iodobenzamide is a benzodioxole-containing amide derivative characterized by a 1,3-benzodioxol-5-yl group linked via an amide bond to a 3-iodobenzoyl moiety. The iodine substituent at the meta position of the benzoyl ring distinguishes it from positional isomers and analogs with other electron-withdrawing or bulky groups.

Properties

CAS No.

6183-79-5

Molecular Formula

C14H10INO3

Molecular Weight

367.14 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-iodobenzamide

InChI

InChI=1S/C14H10INO3/c15-10-3-1-2-9(6-10)14(17)16-11-4-5-12-13(7-11)19-8-18-12/h1-7H,8H2,(H,16,17)

InChI Key

LSCORVWVQJOTLM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of 2-Iodo and 3-Iodo Isomers

Property 2-Iodo Isomer 3-Iodo Isomer (Predicted)
Melting Point (°C) 204–206 Not reported
IR (C=O stretch, cm⁻¹) 1650 ~1640–1660
Molecular Formula C₁₄H₁₀NO₃I C₁₄H₁₀NO₃I

Functional Group Variations: Nitro vs. Iodo Substituents

N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide (CAS 418772-95-9) replaces iodine with a nitro group. Key distinctions include:

  • Physicochemical Properties : Calculated XLogP3 values are 2.4 (nitro) vs. ~3.5 (iodo, estimated), indicating higher hydrophobicity for the iodo derivative. The nitro analog has a molecular weight of 286.24 g/mol, slightly lower than the iodo compound (307.14 g/mol) .
  • In contrast, iodine’s bulkiness may influence target binding.

Table 2: Iodo vs. Nitro Derivatives

Property 3-Iodo 3-Nitro
Molecular Weight (g/mol) 307.14 286.24
XLogP3 ~3.5 (estimated) 2.4
Hydrogen Bond Acceptors 3 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.